molecular formula C19H28BrNO7 B4042584 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042584
M. Wt: 462.3 g/mol
InChI Key: MOEDOVYWWWEPAQ-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a bromo-methylphenoxy group

Scientific Research Applications

4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:

  • Formation of the Bromo-Methylphenoxy Intermediate

    • The starting material, 4-bromo-2-methylphenol, is reacted with ethylene oxide under basic conditions to form 4-bromo-2-methylphenoxyethanol.
  • Etherification

    • The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired morpholine derivative.
  • Oxalate Formation

    • Finally, the morpholine derivative is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Substitution: Substitution of the bromo group can yield a variety of derivatives depending on the nucleophile used.

    Hydrolysis: Hydrolysis can lead to the formation of phenolic and morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The presence of the bromo group and the morpholine ring suggests it could form strong interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine
  • 4-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine

Uniqueness

The unique combination of the bromo-methylphenoxy group and the morpholine ring in 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid provides distinct chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO3.C2H2O4/c1-13-10-16(18)4-5-17(13)21-9-8-20-7-6-19-11-14(2)22-15(3)12-19;3-1(4)2(5)6/h4-5,10,14-15H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDOVYWWWEPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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